molecular formula C12H5Cl3O B1215663 1,4,8-Trichlorodibenzofuran CAS No. 64560-14-1

1,4,8-Trichlorodibenzofuran

Cat. No.: B1215663
CAS No.: 64560-14-1
M. Wt: 271.5 g/mol
InChI Key: PCQCYDNFBUADOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,8-Trichlorodibenzofuran can be achieved through various methods. One common approach involves the chlorination of dibenzofuran under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride and a catalyst like iron(III) chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound is not common due to its classification as an unwanted impurity. it can be produced inadvertently during the manufacture of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and certain pesticides . The control of reaction conditions and purification processes is crucial to minimize the formation of such impurities.

Chemical Reactions Analysis

Types of Reactions

1,4,8-Trichlorodibenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated dibenzofuran derivatives.

    Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated or dechlorinated dibenzofurans.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated dibenzofuran derivatives, while reduction can produce less chlorinated dibenzofurans .

Scientific Research Applications

1,4,8-Trichlorodibenzofuran has several scientific research applications, including:

Comparison with Similar Compounds

1,4,8-Trichlorodibenzofuran is part of the polychlorinated dibenzofurans family, which includes compounds with varying numbers and positions of chlorine atoms. Similar compounds include:

The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical properties and biological effects .

Properties

IUPAC Name

1,4,8-trichlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O/c13-6-1-4-10-7(5-6)11-8(14)2-3-9(15)12(11)16-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQCYDNFBUADOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(C=CC(=C3O2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80214825
Record name 1,4,8-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64560-14-1
Record name 1,4,8-Trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064560141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,8-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,8-TRICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89DXM4VMDB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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